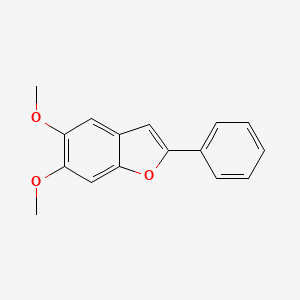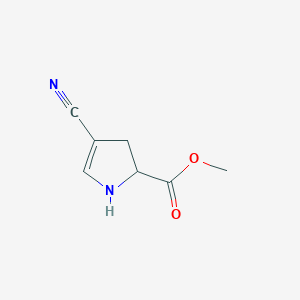
methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate is a heterocyclic compound with the following chemical formula:
C7H6N2O2
. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological properties.Vorbereitungsmethoden
Synthetic Routes:: Several synthetic methods exist for the preparation of methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine react in the presence of methanesulfonic acid (MsOH) . The resulting tricyclic indole can be further transformed into the desired compound.
Reaction Conditions:: The Fischer indole synthesis typically occurs under reflux conditions in methanol (MeOH). The yield of this compound is favorable .
Industrial Production:: While industrial-scale production methods are not extensively documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Analyse Chemischer Reaktionen
Reactivity:: Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the compound to its oxidized forms.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the cyano group or the ester functionality.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate or cyano group.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. For instance, reduction may yield the corresponding dihydro-1H-pyrrole derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing new materials or catalysts.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to its indole moiety, other related compounds include methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate . These compounds share structural similarities and may have overlapping applications.
Eigenschaften
CAS-Nummer |
222420-85-1 |
|---|---|
Molekularformel |
C7H8N2O2 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h4,6,9H,2H2,1H3 |
InChI-Schlüssel |
FVXIAIQYEOAWOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(=CN1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
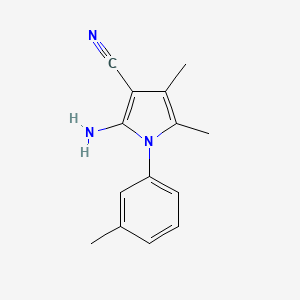
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)

![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)




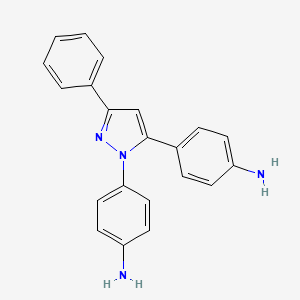
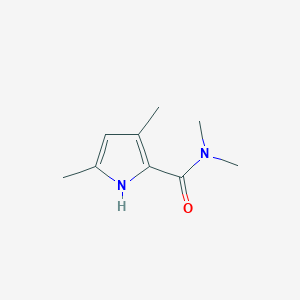
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)

